molecular formula C16H21N3O2 B6344707 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1000511-61-4

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6344707
CAS No.: 1000511-61-4
M. Wt: 287.36 g/mol
InChI Key: QIXVAYRYRYUJDP-UHFFFAOYSA-N
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Description

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a 1,4-diazepane ring linked via a propyl chain to an isoindole-1,3-dione core. The isoindole-1,3-dione moiety is a phthalimide derivative, known for its versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[3-(1,4-diazepan-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-13-5-1-2-6-14(13)16(21)19(15)11-4-10-18-9-3-7-17-8-12-18/h1-2,5-6,17H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXVAYRYRYUJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation of 1,4-Diazepane

The most direct route involves reacting 3-bromopropylphthalimide with 1,4-diazepane in the presence of a base. This method mirrors protocols for analogous compounds, such as the synthesis of 2-[2-[4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethyl]-1H-isoindole-1,3-dione.

Procedure :

  • Reagents :

    • 3-Bromopropylphthalimide (1.2 equiv)

    • 1,4-Diazepane (1.0 equiv)

    • Potassium carbonate (2.0 equiv)

    • Solvent: N,N-Dimethylformamide (DMF) or acetonitrile

  • Conditions :

    • Temperature: 70–80°C

    • Duration: 16–24 hours

    • Atmosphere: Inert (N₂ or Ar)

  • Workup :

    • Post-reaction, the mixture is diluted with water and extracted with dichloromethane.

    • The organic layer is dried (MgSO₄ or Na₂SO₄) and concentrated.

    • Purification via flash chromatography (gradient: 0–10% methanol in dichloromethane) yields the product as a white solid.

Yield : 33–63% (depending on base and solvent).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, a 1-hour protocol at 180°C in 1,4-dioxane achieves 24% yield, comparable to traditional heating.

Procedure :

  • Reagents :

    • 3-Bromopropylphthalimide (1.2 equiv)

    • 1,4-Diazepane (1.0 equiv)

    • Solvent: 1,4-Dioxane

  • Conditions :

    • Microwave irradiation at 180°C for 1 hour

    • Cooling: Activated post-irradiation

  • Workup :

    • Solvent evaporation under vacuum

    • Purification via silica gel chromatography (methanol/dichloromethane gradient)

Advantages :

  • Rapid reaction kinetics

  • Reduced side-product formation.

Optimization of Base and Solvent Systems

The choice of base and solvent profoundly impacts yield:

BaseSolventTemperatureYieldCitation
K₂CO₃DMF80°C63%
Cs₂CO₃Acetonitrile150°C14%
Na₂CO₃DichloromethaneReflux33%

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while stronger bases (Cs₂CO₃) may degrade sensitive substrates.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where 1,4-diazepane acts as a nucleophile, displacing bromide from 3-bromopropylphthalimide. The base deprotonates the diazepane, increasing its reactivity. Steric hindrance from the phthalimide group necessitates prolonged heating or microwave activation to achieve acceptable yields.

Characterization and Analytical Data

Successful synthesis is confirmed through:

  • ¹H NMR (CDCl₃) :

    • δ 7.80–7.82 (m, 2H, phthalimide aromatic)

    • δ 7.68–7.70 (m, 2H, phthalimide aromatic)

    • δ 3.94 (s, 4H, diazepane CH₂)

    • δ 3.10 (s, 2H, propyl CH₂ adjacent to N).

  • Mass Spectrometry :

    • m/z = 287.36 [M+H]⁺, consistent with molecular formula C₁₆H₂₁N₃O₂.

  • FT-IR :

    • Peaks at 1770 cm⁻¹ (C=O asymmetric stretch) and 1700 cm⁻¹ (C=O symmetric stretch).

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents : Functionalization at the diazepane nitrogen enables kinase inhibition.

  • Antidepressants : Structural analogs modulate serotonin receptors .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the isoindole moiety.

    Reduction: Reduced forms of the compound, often with hydrogenated diazepane rings.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the diazepane ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that isoindole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit various bacterial strains through mechanisms such as cell wall disruption and inhibition of nucleic acid synthesis. For example, phthalimide derivatives have demonstrated antibacterial and antifungal activities, suggesting potential similar effects for 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione.

Anticancer Potential

Isoindole derivatives are also noted for their anticancer properties. Evidence suggests that they can inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes and monoamine oxidase (MAO). The diazepane ring enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .

Case Study: Inhibition of COX Enzymes

A study focused on N-substituted isoindoline derivatives demonstrated their effectiveness as inhibitors of COX enzymes. The introduction of nitrogen atoms into the structure was found to increase affinity for these enzymes, which are critical in inflammatory processes and cancer progression .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeMechanism/Effect
AntimicrobialInhibits bacterial growth through cell wall disruption
AnticancerInhibits COX enzymes; affects cancer cell metabolism
Anti-inflammatoryModulates inflammatory pathways and cytokine release

Mechanism of Action

The mechanism of action of 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The isoindole moiety may also interact with enzymes or other proteins, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure Substituent/Modification Key Features
Target : 2-[3-(1,4-Diazepan-1-yl)propyl]-isoindole-1,3-dione Isoindole-1,3-dione 1,4-Diazepane-propyl Potential CNS activity, enhanced solubility
Analog 1 : 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-isoindoline-1,3-dione Isoindoline-1,3-dione Boronate ester (benzyl) Suzuki coupling utility, m.p. 170–173°C
Analog 2 : 2-[3-(4-Hydroxymethylphenoxy)propyl]-isoindoline-1,3-dione Isoindoline-1,3-dione Hydroxymethylphenoxy-propyl Improved hydrophilicity, synthetic intermediate
Analog 3 : 3-[3-(1,4-Diazepan-1-yl)-3-oxopropyl]-1H-indole Indole 1,4-Diazepane-oxo-propyl Indole-based bioactivity, ketone linkage

Physicochemical Properties

  • Melting Points: Analog 1: 170–173°C .
  • NMR Signatures :
    • Analog 1: Distinct 1H-NMR signals at δ 7.76–7.83 (phthalimide protons) and δ 1.33 (tetramethyl boronate) .
    • Target: Expected upfield shifts for diazepane protons (δ ~2.5–3.5) and isoindole aromatic protons (δ ~7.5–8.0), based on structural parallels.

Biological Activity

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound characterized by its unique structural features, including a diazepane ring and an isoindole moiety. This compound is gaining attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H21N3O2\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{2}
PropertyValue
Molecular Weight273.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number1000511-61-4

Antimicrobial Properties

Research indicates that compounds with isoindole structures exhibit significant antimicrobial activity. Studies have shown that derivatives of isoindole can inhibit various bacterial strains, suggesting that this compound may possess similar properties. For instance, phthalimide derivatives have been documented to exhibit antibacterial and antifungal activities through mechanisms involving cell wall disruption and inhibition of nucleic acid synthesis .

Anticancer Potential

The anticancer properties of isoindole derivatives are particularly noteworthy. Research has demonstrated that these compounds can inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes and monoamine oxidase (MAO). The presence of the diazepane ring enhances the lipophilicity of the compound, which may improve its bioavailability and efficacy against cancer cells .

Case Study: Inhibition of COX Enzymes

A study focusing on N-substituted isoindoline derivatives revealed that they acted as effective inhibitors of COX enzymes, which are critical in the inflammatory process and cancer progression. The introduction of nitrogen atoms into the structure was found to increase affinity for these enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes like COX and MAO, which are involved in inflammatory pathways and neurotransmitter metabolism.
  • Modulation of Inflammatory Responses : It has been observed that isoindole derivatives can influence pro-inflammatory factors such as nitric oxide synthase (iNOS) and various interleukins (ILs), promoting anti-inflammatory effects .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of COX enzymes
Anti-inflammatoryModulation of cytokines

Q & A

What are the primary methodological challenges in synthesizing 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can computational tools address them?

Basic Research Focus
Synthesis of this compound involves coupling the 1,4-diazepane moiety to the isoindole-dione core, which requires precise control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). A key challenge is minimizing side reactions like over-alkylation or ring-opening of the diazepane.
Methodological Solution : Computational reaction path search methods (e.g., density functional theory (DFT)) can predict energy barriers and intermediates, guiding experimentalists to optimal conditions. Tools like quantum chemical calculations help identify reactive sites and transition states, reducing trial-and-error approaches .

How can statistical experimental design (e.g., factorial or orthogonal methods) optimize the yield and purity of this compound?

Basic Research Focus
Traditional one-factor-at-a-time (OFAT) experiments are inefficient for multi-variable systems. Factors such as reactant stoichiometry, pH, and agitation speed may interact non-linearly.
Methodological Solution : Orthogonal design (e.g., Taguchi methods) or full factorial experiments systematically vary parameters to identify significant interactions. For example, a 3^3 factorial design could optimize temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (6–24 hours). Regression models then predict optimal conditions while minimizing experimental runs .

What advanced computational strategies are available to model the compound’s reactivity in novel reaction environments?

Advanced Research Focus
Predicting reactivity in non-traditional solvents (e.g., ionic liquids or supercritical CO₂) or under photochemical conditions requires multi-scale modeling.
Methodological Solution : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations integrate electronic structure calculations with solvent dynamics. Machine learning (ML) models trained on existing reaction databases can suggest solvent-catalyst pairs that enhance selectivity. Virtual screening using COMSOL Multiphysics enables testing of hypothetical scenarios (e.g., microwave-assisted synthesis) before lab work .

How should researchers address contradictory data in spectroscopic characterization (e.g., NMR shifts vs. computational predictions)?

Advanced Research Focus
Discrepancies between experimental NMR spectra and DFT-predicted chemical shifts may arise from solvent effects, conformational flexibility, or exchange broadening.
Methodological Solution :

  • Conformational Sampling : Use molecular dynamics (MD) simulations to generate Boltzmann-weighted ensembles of conformers.
  • Implicit/Explicit Solvent Models : Compare NMR predictions using PCM (polarizable continuum model) versus explicit solvent MD.
  • Validation : Cross-check with 2D NMR (e.g., HSQC, NOESY) to resolve ambiguities in proton assignments .

What safety protocols are critical when handling intermediates with reactive functional groups (e.g., isoindole-dione derivatives)?

Basic Research Focus
The isoindole-dione core may generate reactive oxygen species (ROS) under light or heat, posing flammability or toxicity risks.
Methodological Solution :

  • Process Control : Implement in-line FTIR or Raman spectroscopy to monitor intermediate stability.
  • Safety-by-Design : Use flow chemistry to minimize batch-scale exposure.
  • Training : Mandatory completion of advanced lab safety courses (e.g., CHEM 4206) covering hazard analysis and emergency response .

How can machine learning enhance the interpretation of high-throughput screening (HTS) data for this compound’s bioactivity?

Advanced Research Focus
HTS datasets often suffer from noise, false positives, and imbalanced classes (active vs. inactive compounds).
Methodological Solution :

  • Feature Engineering : Use molecular descriptors (e.g., logP, topological polar surface area) to train ML models (e.g., random forests or neural networks).
  • Active Learning : Prioritize compounds for retesting based on uncertainty sampling.
  • Validation : Apply SHAP (SHapley Additive exPlanations) analysis to interpret model predictions and identify critical structural motifs .

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